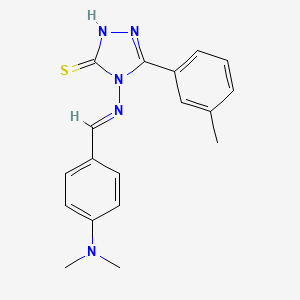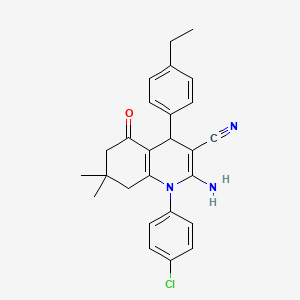![molecular formula C22H18Cl2N4O B12054603 6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Amino-4-(3,4-dichlorophényl)-1-phényl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile est un composé organique complexe appartenant à la classe des dérivés du pyrazole. Les pyrazoles sont des composés hétérocycliques caractérisés par une structure cyclique à cinq chaînons contenant deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-Amino-4-(3,4-dichlorophényl)-1-phényl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction à quatre composants, qui comprend les étapes suivantes :
Réaction de condensation : L'étape initiale implique la condensation d'un aldéhyde, d'un malononitrile et d'un dérivé d'hydrazine.
Cyclisation : Le produit intermédiaire subit une cyclisation pour former le cycle pyrazole.
Méthodes de production industrielle
Dans un contexte industriel, la synthèse de ce composé peut être optimisée en utilisant les principes de la chimie verte. Cela inclut l'utilisation de solvants et de catalyseurs respectueux de l'environnement pour améliorer l'efficacité de la réaction et réduire les déchets. Des techniques telles que la synthèse assistée par micro-ondes et la chimie en flux peuvent également être utilisées pour augmenter la production tout en maintenant des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Amino-4-(3,4-dichlorophényl)-1-phényl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels, par exemple en réduisant les groupes nitro en groupes amino.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications De Recherche Scientifique
Le 6-Amino-4-(3,4-dichlorophényl)-1-phényl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile a un large éventail d'applications en recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs.
Médecine : Il a des applications thérapeutiques potentielles, notamment des activités anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les cristaux liquides et les stabilisateurs UV.
Mécanisme d'action
Le mécanisme d'action du 6-Amino-4-(3,4-dichlorophényl)-1-phényl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d'autres protéines. Le composé peut moduler l'activité de ces cibles en se liant à leurs sites actifs, ce qui entraîne des modifications des processus et des voies cellulaires. Par exemple, il peut inhiber l'activité de certaines kinases ou interférer avec les voies de transduction du signal impliquées dans la prolifération cellulaire et l'inflammation.
Mécanisme D'action
The mechanism of action of 6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases or interfere with signal transduction pathways involved in cell proliferation and inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Amino-3-tert-butyl-4-(2,4-dichlorophényl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3,4-diéthoxyphényl)-3-méthyl-1-phényl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-éthoxy-2-hydroxyphényl)-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Unicité
Ce qui distingue le 6-Amino-4-(3,4-dichlorophényl)-1-phényl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile des composés similaires, c'est son motif de substitution spécifique et la présence du groupe dichlorophényl. Cette structure unique contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C22H18Cl2N4O |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
6-amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18Cl2N4O/c1-2-6-18-20-19(13-9-10-16(23)17(24)11-13)15(12-25)21(26)29-22(20)28(27-18)14-7-4-3-5-8-14/h3-5,7-11,19H,2,6,26H2,1H3 |
Clé InChI |
UFSLXJQJECDGCH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
